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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B015267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein, one of

the most widely used fluorophores in biological research. The presence of a primary amine

group allows for its covalent conjugation to a variety of biomolecules, including antibodies,

peptides, and oligonucleotides, making it an invaluable tool for visualizing and tracking these

molecules in fluorescence microscopy applications. This document provides detailed

application notes and experimental protocols for the use of 5-Aminofluorescein in various

fluorescence microscopy techniques.

Physicochemical Properties of 5-Aminofluorescein
5-Aminofluorescein exhibits photophysical properties that are characteristic of fluorescein

derivatives, with excitation and emission maxima in the blue-green region of the visible

spectrum. A summary of its key quantitative data is presented in the table below for easy

reference and comparison.
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Property Value Reference(s)

Molecular Weight 347.32 g/mol [1][2][3]

Excitation Maximum (λex) ~490-495 nm [4][5]

Emission Maximum (λem) ~515-535 nm [4][5]

Molar Extinction Coefficient (ε)
~75,000 cm⁻¹M⁻¹ (in 0.1 M

NaOH)

Quantum Yield (Φ) 0.008 (in water) [6]

0.67 (in DMSO) [6]

0.61 (in Acetone) [6]

Experimental Protocols
Conjugation of 5-Aminofluorescein to Antibodies
This protocol describes the covalent labeling of antibodies with 5-Aminofluorescein. The

primary amine of 5-AF can be reacted with various functional groups on the antibody, most

commonly the carboxylic acid groups after activation. For this protocol, we will focus on a

carbodiimide-mediated reaction to form a stable amide bond.

Materials:

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

5-Aminofluorescein (5-AF)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M MES buffer, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

Antibody Preparation:

Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.

Activation of Antibody Carboxyl Groups:

Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody

solution.

Incubate for 15-30 minutes at room temperature with gentle stirring.

Preparation of 5-AF Solution:

Dissolve 5-Aminofluorescein in anhydrous DMF or DMSO to a concentration of 10

mg/mL. This should be done immediately before use.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the 5-AF solution to the activated antibody solution.

The optimal molar ratio should be determined empirically for each antibody.[7][8]

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light, with gentle stirring.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

Incubate for 30 minutes at room temperature.

Purification of the Conjugate:
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Separate the 5-AF-labeled antibody from unreacted dye and byproducts using a gel

filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the labeled antibody (typically the first colored fractions to

elute).

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and 490 nm (for 5-AF).

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Diagram: Antibody Labeling Workflow
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Caption: Workflow for conjugating 5-Aminofluorescein to an antibody.

Labeling of Amine-Modified Oligonucleotides
This protocol details the labeling of oligonucleotides that have been synthesized with a primary

amine modification, typically at the 5' or 3' end.

Materials:
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Amine-modified oligonucleotide

5-Aminofluorescein (activated as an NHS-ester, or used with a crosslinker)

For NHS-ester chemistry: 5-AF N-hydroxysuccinimidyl ester

For carbodiimide chemistry: 5-Aminofluorescein, EDC, and NHS

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0[9]

Anhydrous DMF or DMSO

Ethanol (70% and 100%)

3 M Sodium Acetate

Purification system (e.g., HPLC or gel electrophoresis)

Protocol:

Oligonucleotide Preparation:

Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-

5 mg/mL.

5-AF-NHS Ester Preparation (if not pre-activated):

To activate 5-AF, dissolve it in anhydrous DMF or DMSO with equimolar amounts of EDC

and NHS. Allow this reaction to proceed for 1 hour at room temperature to form the 5-AF-

NHS ester.

Conjugation Reaction:

Add a 10- to 50-fold molar excess of the 5-AF-NHS ester solution to the oligonucleotide

solution.

Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

Purification of Labeled Oligonucleotide:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.benchchem.com/product/b015267?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitate the oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3

volumes of cold 100% ethanol.

Incubate at -20°C for at least 1 hour.

Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.

For higher purity, use reverse-phase HPLC or denaturing polyacrylamide gel

electrophoresis (PAGE) to separate the labeled oligonucleotide from the unlabeled and

free dye.

Quantification and Storage:

Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.

Determine the concentration and labeling efficiency by measuring the absorbance at 260

nm (for oligonucleotide) and 490 nm (for 5-AF).

Store the labeled oligonucleotide at -20°C.

Diagram: Oligonucleotide Labeling Workflow
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Caption: Workflow for labeling an amine-modified oligonucleotide with 5-AF.

Applications in Fluorescence Microscopy
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Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of a target

protein using a specific antibody. 5-AF labeled antibodies can be used in both direct and

indirect IF. The following is a protocol for indirect immunofluorescence.

Materials:

Cells grown on coverslips

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or 10% normal goat serum in PBS

Primary antibody (unlabeled)

5-AF labeled secondary antibody (specific to the host species of the primary antibody)

Wash Buffer: PBS

Antifade mounting medium

DAPI or Hoechst stain for nuclear counterstaining (optional)

Protocol:

Cell Preparation:

Wash cells grown on coverslips twice with PBS.

Fixation:

Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.[10][11][12]

Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):
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Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific

antibody binding.[10][12]

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.[10][12]

Washing:

Wash three times with PBS for 5 minutes each to remove unbound primary antibody.

Secondary Antibody Incubation:

Dilute the 5-AF labeled secondary antibody in Blocking Buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.[10][12]

Final Washes and Counterstaining:

Wash three times with PBS for 5 minutes each, protected from light.

If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

Wash twice with PBS.

Mounting and Imaging:

Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Image using a fluorescence microscope with appropriate filters for 5-AF (e.g., a FITC filter

set).

Diagram: Indirect Immunofluorescence Workflow
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Caption: Workflow for indirect immunofluorescence using a 5-AF labeled secondary antibody.

Fluorescence In Situ Hybridization (FISH)
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FISH is a powerful technique to visualize specific DNA or RNA sequences within cells or

tissues. 5-AF labeled oligonucleotide probes can be used for this purpose.

Materials:

Cells or tissue sections on slides

5-AF labeled oligonucleotide probe

Hybridization Buffer (containing formamide and SSC)

Wash Buffers (e.g., 2x SSC, 0.1x SSC)

Denaturation solution (e.g., 70% formamide in 2x SSC)

Ethanol series (70%, 90%, 100%)

DAPI for nuclear counterstaining

Antifade mounting medium

Protocol:

Sample Preparation:

Fix and permeabilize cells or tissue sections according to standard protocols to ensure

probe accessibility.[13]

Pre-hybridization Treatment:

Dehydrate the sample through an ethanol series and air dry.

Denaturation:

Denature the cellular DNA/RNA by incubating the slides in the denaturation solution at 70-

75°C for 2-5 minutes.[13][14]

Immediately dehydrate the slides through a cold ethanol series and air dry.
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Hybridization:

Apply the 5-AF labeled probe, diluted in hybridization buffer, to the slide.

Cover with a coverslip and seal to prevent evaporation.

Incubate in a humidified chamber at 37°C overnight.[13]

Post-Hybridization Washes:

Carefully remove the coverslip.

Wash the slides in a series of stringent wash buffers (e.g., 0.4x SSC at 72°C) to remove

non-specifically bound probe, followed by less stringent washes (e.g., 2x SSC at room

temperature).[15]

Counterstaining and Mounting:

Stain the nuclei with DAPI.

Mount the slides with an antifade mounting medium.

Imaging:

Visualize the fluorescent signal using a fluorescence microscope with appropriate filter

sets for 5-AF and DAPI.

Diagram: Fluorescence In Situ Hybridization (FISH) Workflow
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Caption: Workflow for Fluorescence In Situ Hybridization (FISH) using a 5-AF labeled probe.

Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of

single cells as they pass through a laser beam. Cells can be labeled with 5-AF conjugated

antibodies to identify and quantify specific cell populations based on the expression of cell

surface or intracellular markers.

Logical Relationship: Flow Cytometry Analysis
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The core principle of flow cytometry involves the sequential analysis of individual cells. A single-

cell suspension is stained with a fluorescently labeled antibody (e.g., 5-AF conjugate). These

cells are then hydrodynamically focused into a single file stream and passed through one or

more laser beams. The scattered light provides information about the cell's size and granularity,

while the fluorescence emission, detected by photomultiplier tubes, indicates the presence and

abundance of the target antigen.

Diagram: Flow Cytometry Principle
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Caption: Principle of flow cytometry using a 5-AF labeled antibody for cell analysis.

Conclusion
5-Aminofluorescein is a robust and versatile fluorescent dye with broad applications in

fluorescence microscopy. Its ability to be easily conjugated to biomolecules makes it a valuable

tool for researchers in cell biology, immunology, and drug development. The protocols and data

provided in these application notes offer a comprehensive guide for the successful

implementation of 5-Aminofluorescein in various microscopy-based assays. As with any

fluorescent probe, optimization of labeling and staining conditions is crucial for achieving high-

quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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